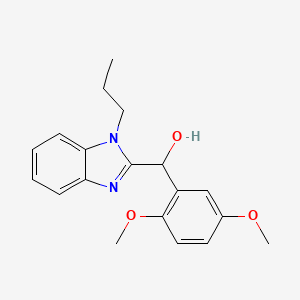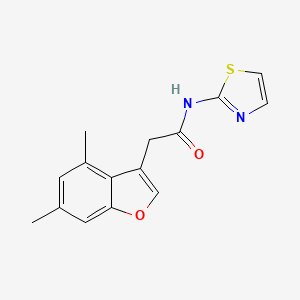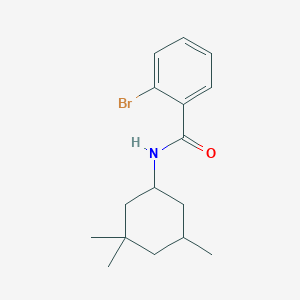
(2,5-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol, also known as PBM, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. PBM belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of (2,5-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol is not fully understood, but studies have suggested that it may act through multiple pathways. This compound has been shown to interact with various proteins and enzymes in the body, including beta-amyloid peptides, acetylcholinesterase, and caspases. This compound may also act as an antioxidant and anti-inflammatory agent, protecting cells from damage caused by oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective and anticancer effects, this compound has been shown to have anti-inflammatory and analgesic effects. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. This compound has been shown to increase the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of (2,5-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol is its diverse biological activities, which make it a promising candidate for the development of new drugs. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, there are also some limitations to working with this compound. One of the main limitations is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. This compound also has a short half-life in the body, which may limit its effectiveness as a therapeutic agent.
将来の方向性
There are many potential future directions for research on (2,5-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol. One area of interest is the development of this compound-based drugs for the treatment of neurodegenerative diseases and cancer. Researchers may also investigate the use of this compound in combination with other drugs to enhance its therapeutic effects. Another area of interest is the development of new synthesis methods for this compound that may improve its solubility and bioavailability. Finally, researchers may investigate the potential of this compound as a tool for studying the mechanisms of neurodegenerative diseases and cancer.
合成法
The synthesis of (2,5-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol involves the reaction of 2,5-dimethoxyphenylacetic acid with propylamine to form the corresponding amide. The amide is then reacted with o-phenylenediamine to form the benzimidazole ring. Finally, the benzimidazole derivative is reduced with sodium borohydride to obtain this compound.
科学的研究の応用
(2,5-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been studied extensively for its potential applications in various fields. One of the most promising applications of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that this compound can inhibit the aggregation of amyloid-beta peptides, which are known to play a key role in the development of Alzheimer's disease. This compound has also been shown to have neuroprotective effects against oxidative stress and inflammation, which are common features of neurodegenerative diseases.
This compound has also been studied for its potential applications in cancer treatment. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway. This compound has also been shown to inhibit the proliferation of cancer cells and to sensitize them to chemotherapy drugs.
特性
IUPAC Name |
(2,5-dimethoxyphenyl)-(1-propylbenzimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-4-11-21-16-8-6-5-7-15(16)20-19(21)18(22)14-12-13(23-2)9-10-17(14)24-3/h5-10,12,18,22H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMXXTNYPOJJEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C(C3=C(C=CC(=C3)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-ethyl-4-(3-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B5088234.png)
![2,2,3,3,4,4-hexafluoro-N-(2-hydroxyethyl)-4-(1,2,2,2-tetrafluoro-1-{[(2-hydroxyethyl)amino]carbonyl}ethoxy)butanamide](/img/structure/B5088238.png)



![N-{3-[(2-phenylacetyl)amino]phenyl}benzamide](/img/structure/B5088264.png)
![N-[2-(allyloxy)benzyl]-N-benzyl-N',N'-dimethyl-1,2-ethanediamine](/img/structure/B5088270.png)
![N-cycloheptyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5088276.png)
![3-[(4-isonicotinoyl-1-piperazinyl)methyl]-1H-indole oxalate](/img/structure/B5088281.png)
![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-hexylacetamide](/img/structure/B5088287.png)
![2-amino-6-(benzylthio)-4-[5-(2-nitrophenyl)-2-furyl]-3,5-pyridinedicarbonitrile](/img/structure/B5088289.png)
![2-{4-[(5-bromo-2-furyl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B5088291.png)
![1-[3-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)phenyl]ethanone](/img/structure/B5088298.png)
![N~2~,N~2~'-[1,3-phenylenebis(methylene)]bis(N~2~-benzylethanediamide)](/img/structure/B5088317.png)
